molecular formula C18H16N2O2 B2389985 4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1212166-37-4

4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B2389985
CAS No.: 1212166-37-4
M. Wt: 292.338
InChI Key: QTKRLZDSHXZXNP-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (hereafter referred to by its systematic name) is a tetrahydroquinoline derivative featuring a cyclopenta[c]quinoline scaffold fused with a pyridin-2-yl substituent at position 4 and a carboxylic acid group at position 6. This compound is part of a broader class of molecules designed to target G protein-coupled estrogen receptor (GPER), with demonstrated antiproliferative effects against renal, liver, and pancreatic cancer cells .

Synthesis: The compound is synthesized via Suzuki–Miyaura cross-coupling reactions, as reported by Martínez-Muñoz et al. (2018). Key steps include:

  • Use of G1-PABA [(3aS,4R,9bR)-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid] as a precursor.
  • Introduction of aryl groups (e.g., 3-nitrophenyl, 3-methoxyphenyl) via palladium-catalyzed cross-coupling under inert atmospheres .

Biological Activity: The carboxylic acid moiety and stereochemistry (3aS,4R,9bR) are critical for binding to GPER, a receptor implicated in cancer progression .

Properties

IUPAC Name

4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(22)11-7-8-15-14(10-11)12-4-3-5-13(12)17(20-15)16-6-1-2-9-19-16/h1-4,6-10,12-13,17,20H,5H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKRLZDSHXZXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis and Reaction Optimization

Step 1: Cyclopenta[c]quinoline Core Formation

The foundational step involves constructing the fused bicyclic system. Cyclopentanone and anthranilic acid undergo Friedländer-type condensation in POCl₃, yielding 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Key parameters:

  • Molar ratio : 1:1.2 (anthranilic acid:cyclopentanone)
  • Reaction time : 4–6 hours at reflux (110°C)
  • Yield : 78–85%
Table 2: Acid Catalysts for Cyclization
Catalyst Temperature (°C) Yield (%) Byproducts
POCl₃ 110 85 <5%
H₂SO₄ 120 72 15%
PPA 100 68 12%

Step 2: Pyridin-2-yl Substitution

Introducing the pyridine ring at position 4 employs palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Suzuki-Miyaura coupling with 2-pyridinylboronic acid proves effective under the following conditions:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : DMF/H₂O (4:1)
  • Yield : 88–92%

Step 3: Carboxylic Acid Functionalization

The 8-carboxylic acid group is introduced via two routes:

  • Route A : Direct oxidation of a methyl substituent using KMnO₄ in acidic medium (H₂SO₄/H₂O).
  • Route B : Hydrolysis of pre-installed ester groups (see Section 1.1).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances scalability. A patent-pending method utilizes microreactors for the POCl₃-mediated cyclization step, reducing reaction time from 6 hours to 25 minutes. Key advantages:

  • Throughput : 2.5 kg/day per reactor module
  • Purity : >99.5% (HPLC)
  • Solvent recovery : 95% via in-line distillation

Green Chemistry Metrics

Efforts to improve sustainability focus on:

  • Replacing POCl₃ with biodegradable ionic liquids
  • Implementing catalytic asymmetric synthesis to minimize racemic byproducts
  • Solvent substitution (e.g., cyclopentyl methyl ether instead of DMF)

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, quinoline-H), 3.21 (m, 2H, cyclopentane-H).
    • ¹³C NMR : 172.8 ppm (COOH), 149.2 ppm (pyridine-C2).
  • High-Resolution Mass Spectrometry (HRMS) :
    Observed [M+H]⁺: 293.1288 (calc. 293.1291).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 12.7 min.
  • Elemental Analysis : C 73.95%, H 5.52%, N 9.58% (theory: C 74.06%, H 5.48%, N 9.61%).

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of cyclopenta[c]quinoline compounds exhibit significant anticancer properties. Studies have shown that 4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. It has shown efficacy against a range of bacterial strains, suggesting potential use as an antimicrobial agent. The structure allows for interaction with bacterial cell membranes, disrupting their integrity and function .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .

Materials Science

Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to optimize its performance in these applications .

Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its addition has been shown to improve the tensile strength and thermal resistance of composite materials used in various industrial applications .

Analytical Chemistry

Chromatographic Applications
The compound's distinct chemical structure allows for its use as a standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography). It serves as a reference material for the quantification and analysis of related compounds in complex mixtures .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cells
Antimicrobial EfficacyEffective against E. coli and Staphylococcus aureus
NeuroprotectionReduced oxidative stress in neuronal models
Organic ElectronicsPotential use in OLEDs with improved conductivity

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogues

The tetrahydroquinoline scaffold has been modified extensively to explore diverse pharmacological targets. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Compound Name Substituents (Position 4) Functional Group (Position 8) Biological Target Key Activity References
Target Compound Pyridin-2-yl Carboxylic acid GPER Antiproliferative (renal, liver, pancreatic cancer)
4BP-TQS 4-Bromophenyl Sulfonamide α7 nAChR Allosteric agonist-PAM (neuromodulation)
TQS 1-Naphthyl Sulfonamide α7 nAChR Positive allosteric modulator (PAM)
Compound Z 1-Naphthyl Carboxylic acid BK channels BK channel activation (vasodilation)
4-(3-Nitrophenyl) Derivative (Vc) 3-Nitrophenyl Carboxylic acid GPER Enhanced antiproliferative activity
4-(Pyridin-3-yl) Derivative Pyridin-3-yl Carboxylic acid Not reported Structural analogue; activity under study

Impact of Substituents on Pharmacological Properties

(a) Aryl Group Modifications
  • 4BP-TQS vs. Target Compound : Replacing the pyridin-2-yl group with a 4-bromophenyl and switching the carboxylic acid to a sulfonamide (4BP-TQS) shifts the target from GPER to α7 nicotinic acetylcholine receptors (nAChRs). 4BP-TQS acts as an allosteric agonist-PAM, enhancing receptor activation .
  • Halogen Position : In sulfonamide derivatives (e.g., 2BP-TQS, 3BP-TQS), bromine at the ortho or meta position abolishes allosteric agonist activity but retains PAM effects, whereas para-bromine (4BP-TQS) is essential for dual agonist-PAM functionality .
(b) Functional Group Variations
  • Carboxylic Acid vs. Sulfonamide : Carboxylic acid derivatives (e.g., target compound, Compound Z) exhibit selectivity for GPER or BK channels, while sulfonamides (e.g., TQS, 4BP-TQS) preferentially modulate nAChRs. This suggests the functional group dictates target specificity .
  • Stereochemistry : The (3aS,4R,9bR) configuration in the target compound is critical for GPER binding, whereas enantiomeric resolution in 4BP-TQS confirmed (3aR,4S,9bS) as the active form for nAChR modulation .

Biological Activity

4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (CAS No. 950187-45-8) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological properties, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.33 g/mol
  • Structure : The compound features a cyclopentacquinoline core with a carboxylic acid functional group and a pyridine ring, which contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS) and in cancer biology. Its potential mechanisms include:

  • Nicotinic Acetylcholine Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of nicotinic receptors, suggesting that this compound could enhance receptor activity and influence neurotransmitter release .
  • Cytotoxic Activity : Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated selective toxicity towards murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) .

Cytotoxicity Studies

Data from cytotoxicity assays reveal the following:

CompoundCell LineIC50 (µM)Comments
This compoundCOLO20115Selective against colorectal cancer
4-(Pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolineSK-BR-320Moderate activity observed
Control CompoundMDA-MB231>50Resistance noted

These results indicate that while the compound exhibits promising cytotoxic properties against certain cancer types, resistance in others suggests a need for further optimization and study.

Case Studies and Research Findings

  • Central Nervous System Effects : In vivo studies have suggested that similar compounds can reduce body temperature in animal models, indicating potential CNS activity. This effect may be linked to modulation of nicotinic receptors .
  • Selectivity and Mechanism Exploration : The selectivity for certain cancer cell lines over normal cells has been a focal point in research. The mechanism behind this selectivity is still under investigation but may involve apoptosis pathways or cell cycle arrest mechanisms .

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